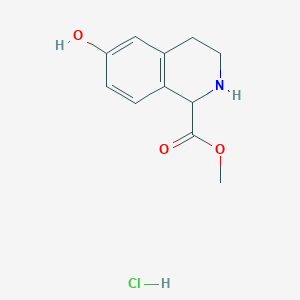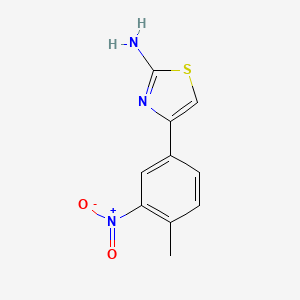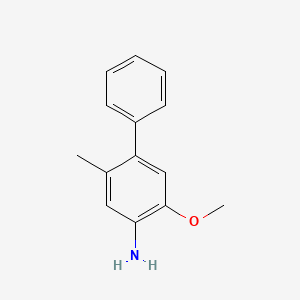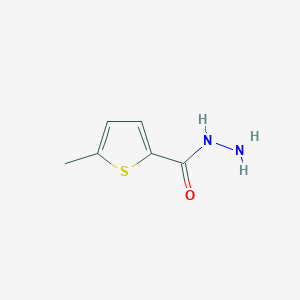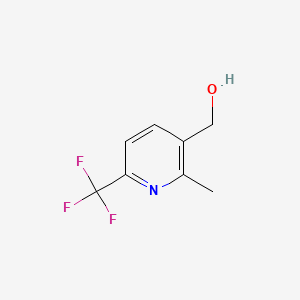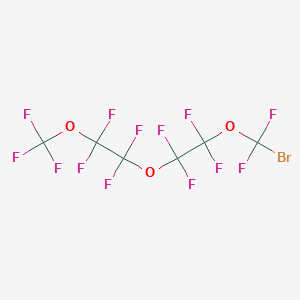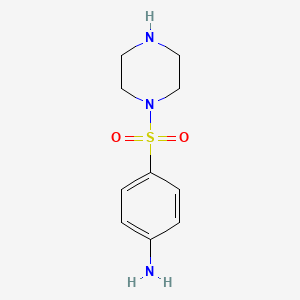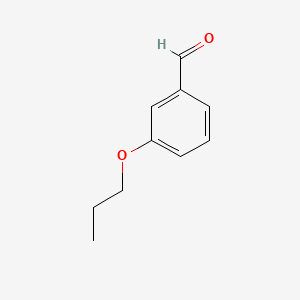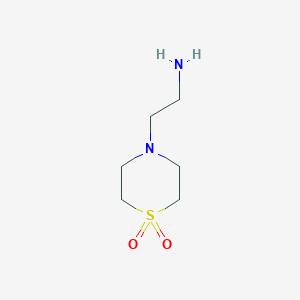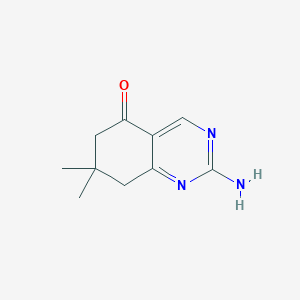
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
説明
The compound 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and pyrimidine rings. Quinazolinone derivatives are known for their diverse pharmacological activities, including antiallergic properties as demonstrated by some 3-amino-4-hydroxyquinolin-2(1H)-one analogs . These compounds are of significant interest in medicinal chemistry due to their structural complexity and potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazolinone derivatives can involve multicomponent reactions, as seen in the creation of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, which was synthesized and characterized by various analytical techniques . Although the specific synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is not detailed in the provided abstracts, similar synthetic routes could potentially be applied, utilizing multicomponent reactions to construct the quinazolinone core and introduce substituents.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for a related compound . This technique allows for the determination of crystallographic parameters and the conformation of the rings within the molecule. The dihydropyridine and cyclohexene rings in the analyzed compound adopt sofa conformations, which could be indicative of the structural flexibility within the quinazolinone family .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, including alkylation and acylation, as investigated for aminocarbostyrils . The potential of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the synthesis of tertiary amines also highlights the reactivity of the quinazolinone nucleus . These reactions can lead to a wide range of derivatives with different substituents, affecting the physical, chemical, and biological properties of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of amino groups can affect the solubility and reactivity of these compounds. For instance, the antitumor activity of amino-substituted dibenz[de,h]isoquinoline-1,3-diones shows a strong dependence on the position of substitution, which is a reflection of the compound's physical and chemical characteristics . The antimicrobial activity of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline further exemplifies the importance of the chemical structure in determining the biological properties of quinazolinone derivatives .
科学的研究の応用
Synthesis and Anti-inflammatory Applications
A study by Prajapat and Talesara (2016) focused on synthesizing derivatives of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, investigating their anti-inflammatory effects. These derivatives showed significant anti-inflammatory activity, hinting at potential therapeutic uses (Prajapat & Talesara, 2016).
Application in One-Pot Synthesis Methods
Siddekha, Azzam, and Pasha (2014) described a one-pot, four-component condensation method for synthesizing 2-amino-3-cyano-4-aryl-5-oxo-7,7-dimethyl-1,4,6,8-tetrahydroquinolines. This method emphasizes simplicity and minimal environmental impact, showcasing the compound's role in facilitating efficient chemical synthesis (Siddekha, Azzam, & Pasha, 2014).
Antimicrobial and Antitubercular Evaluation
Kantevari et al. (2011) synthesized analogues of dihydro-6H-quinolin-5-ones, including derivatives of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, and evaluated them for antimycobacterial activity against Mycobacterium tuberculosis. Several compounds exhibited promising antitubercular properties (Kantevari et al., 2011).
Antioxidant Activity
Fındık, Ceylan, and Elmastaş (2012) reported the synthesis of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives, including an investigation into their antioxidant properties. Some of these derivatives demonstrated potent in vitro antioxidant activity, suggesting potential applications in this domain (Fındık, Ceylan, & Elmastaş, 2012).
Catalysis in Synthesis Processes
Niknam, Jafarpour, and Niknam (2011) explored the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using a catalyst, showing the compound's relevance in catalytic synthesis processes (Niknam, Jafarpour, & Niknam, 2011).
Antifungal Evaluation
Chaudhary et al. (2022) synthesized a series of fused quinazolin-4(3H)-ones and evaluated their antifungal potential. The study highlights the compound's application in developing antifungal agents (Chaudhary et al., 2022).
Molecular Structure Analysis
Gromachevskaya, Kaigorodova, and Konyushkin (2017) focused on the synthesis and alkylation of dihydroquinazolines, contributing to the understanding of the molecular structure and reactions of these compounds (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Apoptosis Inducer in Cancer Research
Sirisoma et al. (2009) discovered a quinazolin-4-amine derivative as a potent apoptosis inducer and effective anticancer agent, demonstrating the potential of these compounds in cancer research (Sirisoma et al., 2009).
Multi-wavelength Emissive Aluminium Ion Chemosensor
Liu et al. (2013) synthesized a novel chemosensor based on a dihydroquinazolin-4(3H)-one derivative for detecting aluminium ions, showcasing its application in chemical sensing technology (Liu et al., 2013).
特性
IUPAC Name |
2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)3-7-6(8(14)4-10)5-12-9(11)13-7/h5H,3-4H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSMYCAEYJVVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378239 | |
| Record name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
CAS RN |
21599-37-1 | |
| Record name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



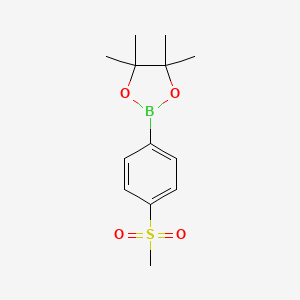
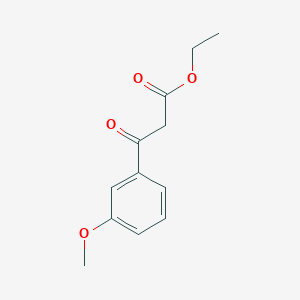
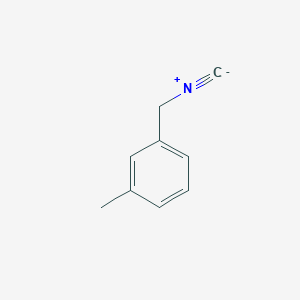
![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)
